molecular formula C16H15NO4 B412501 2-(Acetylamino)phenyl 2-methoxybenzoate

2-(Acetylamino)phenyl 2-methoxybenzoate

Cat. No.: B412501
M. Wt: 285.29g/mol
InChI Key: AEQNJLBYHDRFJD-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 2-methoxybenzoate is an aromatic ester composed of a 2-methoxybenzoic acid moiety linked via an ester bond to a 2-(acetylamino)phenyl group. The acetylamino group may confer hydrogen-bonding capacity, influencing interactions with biological targets, while the methoxy group enhances stability and modulates electronic properties.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29g/mol

IUPAC Name

(2-acetamidophenyl) 2-methoxybenzoate

InChI

InChI=1S/C16H15NO4/c1-11(18)17-13-8-4-6-10-15(13)21-16(19)12-7-3-5-9-14(12)20-2/h3-10H,1-2H3,(H,17,18)

InChI Key

AEQNJLBYHDRFJD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-(acetylamino)phenyl 2-methoxybenzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

  • Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃): A simpler ester lacking the acetylamino group. Its ethyl chain increases volatility compared to aryl esters, and the 2-methoxy group enhances stability. Solubility in ethanol is documented, suggesting moderate polarity .
  • Methyl 4-Acetamido-2-Hydroxybenzoate (C₁₀H₁₁NO₄): Features a hydroxyl group at position 2 and an acetamido group at position 4.
  • FE@SNAP: A pharmaceutical compound with a 3-(acetylamino)phenyl group attached to a piperidinyl-pyrimidine scaffold. The acetylamino group here contributes to receptor-binding activity as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist .

Physicochemical Properties

Key differences in molecular weight, solubility, and substituents are summarized below:

Compound Molecular Formula Molecular Weight Key Substituents Solubility Applications References
This compound C₁₆H₁₅NO₅ 301.30 (est.) 2-methoxy, 2-acetylamino phenyl ester Not reported Pharmaceutical (inferred) -
Ethyl 2-Methoxybenzoate C₁₀H₁₂O₃ 180.20 Ethyl ester, 2-methoxy Soluble in ethanol Flavor/Fragrance
Methyl 4-Acetamido-2-Hydroxybenzoate C₁₀H₁₁NO₄ 209.20 4-acetamido, 2-hydroxy, methyl ester Not reported Pharmaceutical precursor
FE@SNAP Complex ~600 (est.) 3-acetylamino phenyl, piperidinyl Not reported MCHR1 antagonist
  • Molecular Weight: The target compound’s aryl ester and acetylamino group increase its molecular weight compared to simpler alkyl esters like ethyl 2-methoxybenzoate.
  • Solubility: Ethyl 2-methoxybenzoate’s solubility in ethanol suggests that replacing the ethyl group with a bulkier, aromatic 2-(acetylamino)phenyl group may reduce solubility .
  • Substituent Position : Methyl 4-acetamido-2-hydroxybenzoate demonstrates how acetamido placement (position 4 vs. 2) and additional hydroxyl groups alter polarity and reactivity .

Key Research Insights

Acetylamino Group: Enhances hydrogen-bonding capacity and bioavailability in pharmaceuticals (e.g., FE@SNAP ).

Methoxy vs. Hydroxy : Methoxy groups improve stability, while hydroxyl groups increase polarity, as seen in methyl 4-acetamido-2-hydroxybenzoate .

Ester Chain Effects : Aryl esters (e.g., target compound) are less volatile but more lipophilic than alkyl esters (e.g., ethyl 2-methoxybenzoate) .

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